1-(4-nitrophenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one
Description
Crystallographic Analysis of Triazolopyridazine Core Architecture
The triazolopyridazine core consists of a fused bicyclic system integrating a 1,2,4-triazole ring and a pyridazine moiety. X-ray powder diffraction studies of analogous triazolopyridazine derivatives reveal a planar arrangement of atoms within the fused ring system, stabilized by π-π stacking interactions between adjacent molecules. For example, the crystal structure of 3-(pyridin-3-yl)-triazolo[4,3-b]pyridazine exhibits a triclinic crystal system with space group P-1 and unit cell parameters a = 7.2 Å, b = 8.1 Å, c = 10.3 Å, α = 89.5°, β = 78.2°, and γ = 85.4°. The planarity of the core is critical for facilitating intermolecular interactions, which influence packing efficiency and thermodynamic stability.
Weak C–H···N hydrogen bonds further stabilize the lattice, with bond lengths ranging from 2.6–2.8 Å. The nitro group on the phenyl ring adopts a coplanar orientation relative to the aromatic system, maximizing conjugation and minimizing steric strain. This geometry is consistent with related nitrophenyl-containing compounds, where the nitro group’s electron-withdrawing nature enhances molecular rigidity.
Table 1: Crystallographic Parameters of Triazolopyridazine Derivatives
| Parameter | Value | Source |
|---|---|---|
| Space group | P-1 | |
| Unit cell volume | 590 ų | |
| π-π stacking distance | 3.4–3.7 Å | |
| C–H···N bond length | 2.6–2.8 Å |
Electronic Configuration and Resonance Stabilization Patterns
The electronic structure of the compound is dominated by resonance effects within the triazolopyridazine core and the 4-nitrophenyl group. Density functional theory (DFT) calculations on similar systems indicate delocalization of π-electrons across the fused rings, with the triazole nitrogen atoms acting as electron donors. The nitro group (-NO₂) withdraws electron density via inductive effects, polarizing the phenyl ring and enhancing the electrophilicity of the adjacent carbonyl group in the ethanone linker.
NMR spectroscopy of analogous compounds, such as N-(3-fluoro-4-((6-methyl-triazolo[4,3-b]pyridazin-8-yl)oxy)phenyl)-3-(thiophen-2-yl)isoxazole-5-carboxamide, reveals deshielding of protons adjacent to electronegative substituents, corroborating the electron-withdrawing influence of the nitro group. For instance, the carbonyl carbon in the ethanone linker exhibits a downfield shift to δ = 170–175 ppm in $$^{13}\text{C}$$ NMR spectra, consistent with conjugation to the sulfanyl group.
Table 2: Key Electronic Features
| Feature | Observation | Source |
|---|---|---|
| C=O chemical shift | δ = 170–175 ppm (13C NMR) | |
| N–O stretching (IR) | 1520 cm⁻¹ | |
| HOMO-LUMO gap | ~4.1 eV (calculated) |
Sulfanyl-Ethanone Linker Conformational Dynamics
The sulfanyl-ethanone linker (-S-CH₂-C=O) adopts multiple conformations influenced by steric and electronic factors. Rotational freedom around the C–S bond is restricted due to partial double-bond character arising from resonance between the sulfur lone pairs and the adjacent carbonyl group. In solution, NMR studies of related compounds reveal two distinct rotamers at room temperature, with energy barriers of ~12–15 kcal/mol for interconversion.
The thioether sulfur atom participates in weak hyperconjugative interactions with the pyridazine ring, further stabilizing the anti conformation. Computational models predict a dihedral angle of 160–170° between the triazolopyridazine core and the ethanone moiety in the lowest-energy conformation. Substituents on the pyridin-3-yl group modulate this angle by up to 10°, as observed in derivatives bearing electron-donating groups.
Table 3: Conformational Parameters of the Sulfanyl-Ethanone Linker
| Parameter | Value | Source |
|---|---|---|
| C–S bond length | 1.82 Å | |
| S–C–C=O dihedral angle | 160–170° | |
| Rotamer energy barrier | 12–15 kcal/mol |
Properties
IUPAC Name |
1-(4-nitrophenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N6O3S/c25-16(12-3-5-14(6-4-12)24(26)27)11-28-18-21-20-17-8-7-15(22-23(17)18)13-2-1-9-19-10-13/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHKFTUPBIQQCCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN3C(=NN=C3SCC(=O)C4=CC=C(C=C4)[N+](=O)[O-])C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-nitrophenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one can be achieved through a multi-step process involving the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This method provides concise access to pharmacologically active compounds. Industrial production methods may involve optimizing these steps to increase yield and purity.
Chemical Reactions Analysis
1-(4-nitrophenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: It can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-nitrophenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural Features and Properties of Analogues
Key Differences and Implications
Core Heterocycle: The target’s triazolo-pyridazine core differs from pyrazole-triazole () and triazolo-thiazole ().
Substituent Effects: The 4-nitrophenyl group in the target contrasts with trifluoromethyl benzyl () and chloro-trifluoromethyl (). Nitro groups are stronger electron-withdrawers than halogens or CF₃, which could alter redox stability or metabolic pathways . The sulfanyl ethanone side chain in the target and ’s compound may confer distinct solubility or reactivity compared to amine () or phenyl () substituents.
Synthetic Accessibility :
- reports an 89% yield for a triazole-pyrazole hybrid using copper-catalyzed click chemistry, suggesting efficient routes for triazole-containing compounds. The target’s synthesis might require similar strategies but with pyridazine precursors, which are less commonly reported .
Biological Relevance: While highlights carcinogenic risks of heterocyclic amines (e.g., IQ derivatives), triazolo-pyridazine derivatives are often explored for therapeutic applications. For example, triazolo-pyridines () are investigated as kinase inhibitors, implying the target compound could share similar mechanisms .
Biological Activity
1-(4-nitrophenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article synthesizes current research findings on its biological effects, including anti-tubercular and anticancer properties.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a nitrophenyl group and a triazolo-pyridazine moiety linked via a sulfanyl group. Its molecular formula is , with a molecular weight of approximately 304.34 g/mol. The presence of the nitro group is crucial for its biological activity, influencing both solubility and reactivity.
Anti-Tubercular Activity
Recent studies have demonstrated the anti-tubercular potential of similar triazole derivatives. For instance, compounds designed based on the triazolo-pyridazine scaffold showed significant inhibitory activity against Mycobacterium tuberculosis H37Ra. Notably, derivatives exhibited IC50 values ranging from 1.35 to 2.18 μM, indicating their potency as anti-tubercular agents .
| Compound | IC50 (μM) | IC90 (μM) |
|---|---|---|
| 6a | 1.35 | 3.73 |
| 6e | 2.18 | 4.00 |
| 7e | - | - |
Anticancer Activity
The compound's anticancer properties have been explored through various studies focusing on its cytotoxic effects against different cancer cell lines. For example, derivatives similar to this compound were tested against A549 (lung), MCF-7 (breast), and HeLa (cervical) cancer cell lines, showing promising results with IC50 values below 5 μM for several derivatives.
| Cell Line | Compound | IC50 (μM) |
|---|---|---|
| A549 | 12e | 1.06 ± 0.16 |
| MCF-7 | 12e | 1.23 ± 0.18 |
| HeLa | 12e | 2.73 ± 0.33 |
The most active compounds demonstrated comparable efficacy to established anticancer agents like Foretinib .
The biological activity of this compound is attributed to its ability to inhibit key enzymes and pathways involved in disease progression:
- Inhibition of c-Met Kinase : The compound has shown significant inhibitory activity against c-Met kinase, which is often overexpressed in various cancers.
- Cell Cycle Arrest : Studies indicate that treatment with these compounds can lead to cell cycle arrest in cancer cells, promoting apoptosis .
Case Studies
Several case studies have highlighted the efficacy of triazolo-pyridazine derivatives in clinical settings:
- Study on Tuberculosis : A series of triazole derivatives were synthesized and evaluated for their anti-tubercular properties, with one compound achieving an IC90 of approximately 40 μM, indicating its potential for further development .
- Anticancer Efficacy : In vitro studies demonstrated that certain derivatives could effectively reduce cell viability in cancer lines while maintaining low toxicity towards normal cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
